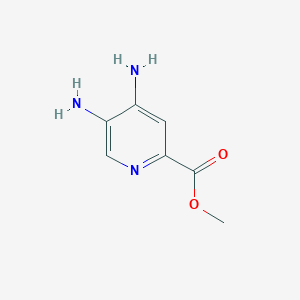

Methyl 4,5-diaminopicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-diaminopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,9H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLICIZFHDSQJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736188 | |

| Record name | Methyl 4,5-diaminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850689-13-3 | |

| Record name | Methyl 4,5-diaminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4,5-diaminopicolinate: A Core Heterocyclic Scaffold for Advanced Synthesis

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

Methyl 4,5-diaminopicolinate is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal and materials chemistry. Its unique arrangement of two adjacent amino groups on the pyridine ring, coupled with a reactive methyl ester, provides a versatile platform for constructing complex molecular architectures, particularly fused heterocyclic systems. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway, key reactivity patterns, and its significant applications as a synthetic intermediate. Emphasis is placed on the practical utility of this compound in the synthesis of imidazopyridine scaffolds, a privileged motif in contemporary drug discovery.

Chemical Identity and Properties

Structure and Nomenclature

This compound is a substituted derivative of picolinic acid. The core structure consists of a pyridine ring with two amine substituents at the C4 and C5 positions and a methyl carboxylate group at the C2 position.

-

IUPAC Name: methyl 4,5-diaminopyridine-2-carboxylate[1]

-

Common Synonyms: Methyl 4,5-diamino-picolinate, Methyl 4,5-diaminopyridine-2-carboxylate[1][2]

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Properties

The properties of this compound make it suitable for a range of organic synthesis applications. The data presented below is a consolidation of information from supplier technical data sheets and computed properties from public chemical databases.

| Property | Value | Source |

| Molecular Weight | 167.17 g/mol | PubChem[1], Sigma-Aldrich[5] |

| Appearance | Solid | CymitQuimica[2], Fluorochem[6] |

| Purity | ≥95% (typical) | CymitQuimica[2], Allbio pharm[4] |

| XLogP3 (Computed) | -0.3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Polar Surface Area | 91.2 Ų | PubChem[1] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | Achmem[7] |

Proposed Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not widely published, a chemically sound and efficient pathway can be proposed based on established methodologies for the functionalization of pyridine rings. A common and effective strategy involves the selective reduction of a dinitro precursor.

The proposed workflow begins with a commercially available starting material, such as Methyl 4-chloro-5-nitropicolinate, and proceeds through nucleophilic aromatic substitution followed by reduction.

Caption: Figure 2. Proposed Synthetic Workflow for this compound.

Generalized Experimental Protocol: Reduction of Dinitro Precursor

This protocol describes a general method for the reduction of a hypothetical precursor, Methyl 4,5-dinitropicolinate, to the target compound. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean work-up, while tin(II) chloride is a robust alternative.

Materials:

-

Methyl 4,5-dinitropicolinate (1.0 eq)

-

Palladium on Carbon (10% Pd, 5-10 mol%) or Tin(II) chloride dihydrate (SnCl₂·2H₂O, 6-8 eq)

-

Solvent: Ethanol, Methanol, or Ethyl Acetate (for hydrogenation); Concentrated HCl (for SnCl₂)

-

Inert Gas: Nitrogen or Argon

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution for neutralization

Procedure (Catalytic Hydrogenation):

-

Vessel Preparation: A hydrogenation vessel (e.g., Parr shaker) is charged with Methyl 4,5-dinitropicolinate and a suitable solvent (e.g., Ethanol).

-

Catalyst Addition: The 10% Pd/C catalyst is carefully added under an inert atmosphere. Causality: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups to amines; handling under inert gas prevents potential ignition of the dry catalyst in air.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 30-50 psi). The reaction mixture is agitated vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake or by analytical techniques like TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction vessel is carefully depressurized and purged with an inert gas. The mixture is filtered through a pad of Celite® to remove the palladium catalyst. Trustworthiness: Complete removal of the heterogeneous catalyst is essential to prevent contamination of the final product.

-

Isolation: The filtrate is concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for a reliable prediction of its key spectroscopic features. This predictive analysis is invaluable for reaction monitoring and quality control.

-

¹H NMR: The spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring will appear as singlets, likely in the 6.0-7.5 ppm range. The protons of the two amine groups (NH₂) will appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The methyl ester (OCH₃) will present as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (>165 ppm). The five carbons of the pyridine ring will appear in the aromatic region (approx. 100-160 ppm), with those bonded to the nitrogen and amino groups showing characteristic shifts. The methyl carbon of the ester will be the most upfield signal (approx. 50-55 ppm).

-

IR Spectroscopy: Key vibrational stretches will confirm the presence of the principal functional groups. Strong, sharp N-H stretching bands for the primary amines will be visible in the 3300-3500 cm⁻¹ region. A strong C=O stretching band for the ester carbonyl will be prominent around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the pyridine ring will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 167. Key fragmentation patterns could include the loss of the methoxy group (-•OCH₃, m/z = 31) or the entire methyl ester group (-•COOCH₃, m/z = 59).

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the reactivity of its vicinal diamine functionality. These ortho-diamines are ideal precursors for condensation and cyclization reactions to form fused five- or six-membered heterocyclic rings.

Core Reactivity: Synthesis of Imidazopyridines

The most significant application of this scaffold is in the synthesis of imidazo[4,5-c]pyridines. This is achieved by reacting the diamine with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or orthoester.[4][8] This reaction is a cornerstone of medicinal chemistry for building complex, biologically active molecules.[5][7]

Caption: Figure 3. General reaction scheme for the synthesis of imidazopyridines.

This cyclization is a powerful tool in drug discovery. For instance, the imidazopyridine scaffold is a core component of novel small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway in oncology.[7] The ability to readily install a variety of substituents (the 'R' group from the aldehyde) allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Other Potential Reactions

-

Ester Reactivity: The methyl ester group can undergo standard ester transformations, such as hydrolysis to the corresponding carboxylic acid or amidation with amines to form picolinamides.[9] This adds another handle for molecular diversification.

-

Amine Reactivity: The amino groups can undergo acylation, alkylation, or be used in transition metal-catalyzed cross-coupling reactions, although their primary utility remains in cyclization reactions.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following safety information is derived from supplier safety data sheets.

-

Hazard Statements:

-

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

-

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is centered on its ortho-diamine functionality. It provides a direct and efficient entry point to the imidazo[4,5-c]pyridine class of heterocycles, which are of profound interest in the development of new therapeutics. A thorough understanding of its properties, synthesis, and reactivity enables researchers to effectively leverage this molecule as a key building block in the design and execution of complex synthetic campaigns.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66997018, this compound. Retrieved from [Link].

-

Harer, S. L., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link].

- Patent WO2009018504A1. Process for the synthesis of diaminopyridine and related compounds. Google Patents.

-

GBB-3CR Synthesis of Imidazopyridines as PD-1/PD-L1 Antagonists. (2021). ACS Medicinal Chemistry Letters. Available at: [Link].

-

Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2024). Molecular Diversity, 28(5), 2817-2829. Available at: [Link].

-

Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. Available at: [Link].

-

LibreTexts Chemistry. (2015). Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Strategic Synthesis of Methyl 4,5-Diaminopicolinate from Pyridine Precursors: A Technical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

Methyl 4,5-diaminopicolinate is a crucial heterocyclic building block in contemporary drug discovery, serving as a key scaffold for various therapeutic agents. Its vicinal diamine structure on a pyridine core offers a unique platform for constructing complex molecular architectures with significant biological activity. This guide presents a comprehensive, scientifically-grounded synthetic pathway for the preparation of this compound, commencing from the readily available and economical precursor, picolinic acid. The proposed strategy navigates the inherent challenges of functionalizing the electron-deficient pyridine ring through a logical sequence of ring activation, dual electrophilic nitration, a highly efficient one-pot reduction, and final esterification. Each step is detailed with a full experimental protocol, mechanistic rationale, and visual diagrams to provide researchers and drug development professionals with a robust and reproducible blueprint for accessing this high-value intermediate.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved pharmaceuticals. The introduction of specific substitution patterns, particularly vicinal diamines, can impart unique pharmacological properties by enabling specific hydrogen bonding interactions with biological targets and serving as key anchor points for further molecular elaboration. This compound, with its 4,5-diamine and C2-ester functionalities, represents a versatile synthon for the development of novel kinase inhibitors, antivirals, and other therapeutic agents.

However, the synthesis of this compound is non-trivial. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution reactions. Furthermore, the precise installation of two adjacent amino groups requires a carefully planned synthetic strategy. This guide addresses this challenge by proposing a robust, multi-step synthesis that leverages established principles of pyridine chemistry to create a clear and logical pathway from a simple, inexpensive starting material.

Proposed Overall Synthetic Pathway

The synthesis is designed as a five-step sequence that systematically builds the required functionality onto the pyridine core. The overarching strategy involves:

-

Ring Activation: N-oxidation of picolinic acid to activate the pyridine ring for electrophilic attack.

-

First Nitration: Regioselective nitration at the C4 position, directed by the N-oxide group.

-

Second Nitration: A subsequent, more forceful nitration to install a second nitro group at the C5 position.

-

Concurrent Reduction: A highly efficient, one-pot catalytic hydrogenation to simultaneously reduce both nitro groups and the N-oxide.

-

Esterification: Final conversion of the resulting 4,5-diaminopicolinic acid to the target methyl ester.

Overall Reaction Scheme:

Caption: Proposed five-step synthetic pathway.

Detailed Synthetic Protocols and Mechanistic Rationale

This section provides a step-by-step guide to the synthesis, including detailed experimental procedures, the reasoning behind the chosen reagents and conditions, and graphical representations of each transformation.

-

Rationale: The direct electrophilic substitution of pyridine is difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. N-oxidation transforms the pyridine nitrogen into an N-oxide, which is an activating group.[1] The N-oxide group donates electron density into the ring via resonance, making the C4 position particularly susceptible to electrophilic attack. Common oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[2][3]

Caption: Workflow for N-Oxidation of Picolinic Acid.

-

Experimental Protocol:

-

Dissolve picolinic acid (1.0 eq) in glacial acetic acid (5-10 volumes).

-

To the stirred solution, add 30% hydrogen peroxide (2.0-3.0 eq) dropwise, maintaining the temperature below 30°C with an ice bath.

-

After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the acetic acid.

-

The resulting crude picolinic acid N-oxide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

-

-

Rationale: With the pyridine ring activated, electrophilic nitration can proceed. The N-oxide group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. This reaction is typically performed with a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid under heated conditions.[4][5]

Caption: Protocol for the synthesis of 4-Nitropicolinic Acid N-oxide.

-

Experimental Protocol:

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3 volumes) to fuming nitric acid (1.2 volumes) while cooling in an ice bath.

-

Carefully add picolinic acid N-oxide (1.0 eq) in portions to the nitrating mixture, ensuring the temperature does not exceed 40°C.

-

Once the addition is complete, heat the reaction mixture to 125-130°C and stir for 3-4 hours.[5]

-

Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is between 7 and 8. A yellow solid will precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water. The product, 4-nitropicolinic acid N-oxide, can be purified by recrystallization.[4][6]

-

-

Rationale: This is the most challenging step of the synthesis. The existing nitro and carboxylate groups on the ring are strongly deactivating, making a second electrophilic substitution difficult. However, precedents for dinitration on activated pyridine N-oxide rings exist.[2][7] Forcing conditions, such as higher temperatures and a more potent nitrating agent (e.g., oleum mixed with fuming nitric acid), are proposed to overcome the deactivation and install a second nitro group at the C5 position.

-

Proposed Experimental Protocol:

-

Prepare a nitrating mixture of fuming nitric acid and 20% oleum (fuming sulfuric acid).

-

Add 4-nitropicolinic acid N-oxide (1.0 eq) to the mixture at 0°C.

-

Slowly warm the reaction to 140-160°C and maintain for 12-24 hours, monitoring the reaction progress carefully by HPLC.

-

Cool the reaction and perform a quench and workup procedure similar to Step 2.

-

Due to the harsh conditions, significant by-product formation is possible, and purification will likely require column chromatography.

-

-

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a versatile and efficient method for reducing aromatic nitro groups to amines.[4] Crucially, this method is also effective for the deoxygenation of pyridine N-oxides.[8] This allows for a highly convergent and atom-economical step where all three reducible functionalities (two nitro groups and the N-oxide) are converted in a single reaction.

Caption: Workflow for the simultaneous reduction step.

-

Experimental Protocol (Adapted from a similar reduction[4]):

-

Suspend 4,5-dinitropicolinic acid N-oxide (1.0 eq) and 10% Pd/C (10-20% w/w) in a solvent mixture of glacial acetic acid and acetic anhydride.

-

Place the suspension in a Parr hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas to 60 psi.

-

Stir the mixture vigorously at room temperature for 24-48 hours, or until hydrogen uptake ceases.

-

Carefully vent the apparatus and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield crude 4,5-diaminopicolinic acid.

-

-

Rationale: The final step is the conversion of the carboxylic acid to the methyl ester. The Fischer esterification is a classic and reliable method that involves heating the carboxylic acid in an excess of the alcohol (methanol) with a strong acid catalyst, typically sulfuric acid.[9][10] The reaction is an equilibrium process, and using a large excess of methanol drives it towards the product.

-

Experimental Protocol:

-

Suspend the crude 4,5-diaminopicolinic acid (1.0 eq) in methanol (20-30 volumes).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.5-2.0 eq) dropwise.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in water and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Data and Workflow Summary

The following table summarizes the key transformations and reagents in the proposed synthetic route.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | N-Oxidation | Picolinic Acid | H₂O₂ / Acetic Acid | Picolinic Acid N-oxide |

| 2 | Mononitration | Picolinic Acid N-oxide | Fuming HNO₃ / H₂SO₄ | 4-Nitropicolinic Acid N-oxide |

| 3 | Dinitration | 4-Nitropicolinic Acid N-oxide | Fuming HNO₃ / Oleum | 4,5-Dinitropicolinic Acid N-oxide |

| 4 | Reduction | 4,5-Dinitropicolinic Acid N-oxide | H₂ (gas), 10% Pd/C | 4,5-Diaminopicolinic Acid |

| 5 | Esterification | 4,5-Diaminopicolinic Acid | Methanol, H₂SO₄ | This compound |

Conclusion

This technical guide outlines a complete and logical synthetic pathway for the preparation of this compound from picolinic acid. The strategy relies on a sequence of well-established reactions in pyridine chemistry, including a critical ring activation via N-oxidation, regioselective nitration, and an efficient one-pot reduction of multiple functionalities. While the dinitration step represents a significant challenge that will likely require empirical optimization, the overall approach is scientifically sound and provides a solid foundation for researchers to produce this valuable building block. The successful implementation of this synthesis will grant medicinal chemists and drug development professionals greater access to a key scaffold for creating the next generation of innovative therapeutics.

References

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

Abdel-Wahab, A. F. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

-

Gande, S. L., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

-

den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]

-

Peyron, C., et al. (2019). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science. [Link]

-

Integriertes Organisch-chemisches Praktikum. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. OC-Praktikum. [Link]

-

den Hertog, H. J., et al. (1951). The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II). ResearchGate. [Link]

- Daniher, F. A., & Hackley, B. E. (1969). U.S. Patent No. 3,467,659.

-

Cheminform. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Wikipedia. [Link]

-

Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Wikipedia. [Link]

-

Zhang, W., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]

-

ScienceMadness. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]

-

Ismaili, L., et al. (2020). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. The Royal Society of Chemistry. [Link]

-

Jensen, K. J., & Alsina, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

-

Shul’pin, G. B., & Silyakov, M. A. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]

-

Reeder, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Huwyler, N., et al. (2021). Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)–Platinum(II) Olefin Complexes as Catalysts. ETH Zurich Research Collection. [Link]

-

jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

-

Ashenhurst, J. (2011). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

-

Prevc, T. S., et al. (2007). The effects of solvents and structure on the electronic absorption spectra of the isomeric pyridine carboxylic acid N-oxides. ResearchGate. [Link]

-

NIST. (n.d.). Picolinic acid N-oxide. NIST WebBook. [Link]

-

Peyron, C., et al. (2019). Photocatalytic Deoxygenation of N–O bonds with Rhenium Complexes: from the Reduction of Nitrous Oxide to Pyridine N-Oxides. ResearchGate. [Link]

-

Huwyler, N., et al. (2021). Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)–Platinum(II) Olefin Complexes as Catalysts. ResearchGate. [Link]

-

Sardarian, A. R., et al. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. ResearchGate. [Link]

-

Filo. (2025). Compare, and account for the products formed from nitration of pyridine and of pyridine N-oxide. Filo. [Link]

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. CAS 14933-78-9: 4-Nitropicolinic acid N-oxide | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

Spectroscopic Analysis of Methyl 4,5-diaminopicolinate: A Technical Guide for Researchers

An In-depth Guide to the Spectroscopic Characterization of a Key Synthetic Intermediate

Foreword by the Senior Application Scientist: In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel and existing chemical entities is paramount. It is the bedrock upon which all subsequent research is built, ensuring reproducibility, safety, and efficacy. This guide is dedicated to providing a comprehensive overview of the key spectroscopic data for Methyl 4,5-diaminopicolinate, a versatile building block in synthetic chemistry.

While direct, publicly available experimental spectra for this compound (CAS 850689-13-3) are not readily found in aggregated databases, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret the expected spectral features. This approach provides a robust framework for researchers to verify their own experimental findings.

Molecular Structure and Physicochemical Properties

This compound is a pyridine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of approximately 167.17 g/mol .[1] Its structure, featuring a pyridine ring substituted with two amino groups and a methyl ester, gives rise to a unique spectroscopic fingerprint.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 850689-13-3 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

| IUPAC Name | methyl 4,5-diaminopyridine-2-carboxylate | [1] |

digraph "Methyl_4_5_diaminopicolinate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino4 [label="NH₂"]; N_amino5 [label="NH₂"]; C_ester [label="C"]; O_double [label="O"]; O_single [label="O"]; C_methyl [label="CH₃"];

// Position the nodes toform the pyridine ring C2 [pos="0,1.5!"]; C3 [pos="-1.3,0.75!"]; C4 [pos="-1.3,-0.75!"]; C5 [pos="0,-1.5!"]; C6 [pos="1.3,-0.75!"]; N1 [pos="1.3,0.75!"];

// Position the substituents C_ester [pos="-2.5,1.5!"]; O_double [pos="-3.5,1.0!"]; O_single [pos="-2.5,2.5!"]; C_methyl [pos="-3.5,3.25!"]; N_amino4 [pos="-2.5,-1.5!"]; N_amino5 [pos="0,-2.75!"];

// Draw the bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2;

// Double bonds in the ring edge [style=double]; C2 -- N1; C3 -- C4; C5 -- C6;

// Substituent bonds edge [style=solid]; C3 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl; C4 -- N_amino4; C5 -- N_amino5; }

Figure 1: 2D structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on its functional groups and structural analogues.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to be highly informative. The chemical shifts (δ) are predicted relative to a standard solvent like DMSO-d₆, which is suitable for this polar, amine-containing molecule.

Expected ¹H NMR Resonances (in DMSO-d₆):

-

Aromatic Protons (H-3, H-6): Two singlets are expected in the aromatic region (δ 6.0-8.0 ppm). The proton at the 6-position, being adjacent to the nitrogen atom and the ester group, will likely be the most downfield. The proton at the 3-position will be upfield relative to H-6.

-

Amino Protons (-NH₂): Two broad singlets corresponding to the two amino groups are anticipated, likely in the range of δ 4.0-6.0 ppm. The exact chemical shift will be dependent on concentration and temperature.

-

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is expected around δ 3.7-3.9 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | s | 1H | H-6 |

| ~ 6.5 | s | 1H | H-3 |

| ~ 5.5 | br s | 2H | C5-NH₂ |

| ~ 4.5 | br s | 2H | C4-NH₂ |

| ~ 3.8 | s | 3H | -OCH₃ |

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.

Expected ¹³C NMR Resonances (in DMSO-d₆):

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, in the region of δ 165-170 ppm.

-

Aromatic Carbons: The six carbons of the pyridine ring will give rise to distinct signals in the δ 100-160 ppm range. The carbons attached to the nitrogen and amino groups will have characteristic shifts.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear upfield, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in this compound.

Expected IR Absorption Bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group is expected around 1700-1730 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: These vibrations will appear in the fingerprint region, typically between 1250-1350 cm⁻¹.

-

C-O Stretching: The C-O stretch of the ester group will likely show a strong band in the 1100-1300 cm⁻¹ range.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H Stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2990 - 2850 | Weak-Medium | Aliphatic C-H Stretch |

| 1730 - 1700 | Strong | C=O Stretch (Ester) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretch |

| 1350 - 1250 | Medium | C-N Stretch |

| 1300 - 1100 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 167.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z 136.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) would lead to a fragment at m/z 108.

-

Cleavage of the amino groups is also possible, though less common as a primary fragmentation pathway.

-

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence should be used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition:

-

EI-MS: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

ESI-MS (Electrospray Ionization): Infuse the sample solution directly into the ESI source. This is a softer ionization technique and may yield a prominent protonated molecular ion peak [M+H]⁺ at m/z 168.

-

Conclusion

References

Sources

A Technical Guide to Methyl 4,5-diaminopicolinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4,5-diaminopicolinate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a pyridine core functionalized with vicinal amino groups and a methyl ester, offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical identity, synthesis, and critical role as a precursor to potent biologically active molecules, particularly in the realm of kinase inhibition. As a Senior Application Scientist, the insights presented herein are curated to bridge theoretical chemistry with practical applications in drug development, emphasizing the rationale behind its use and the methodologies for its transformation into high-value compounds.

Core Compound Identification

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity. This compound is identified by the following key descriptors:

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 4,5-diaminopyridine-2-carboxylate | [1][2] |

| CAS Number | 850689-13-3 | [1][2][3] |

| Synonyms | Methyl 4,5-diamino-picolinate, 2-Pyridinecarboxylic acid, 4,5-diamino-, methyl ester | [1][3] |

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃O₂ | [1][3] |

| Molecular Weight | 167.17 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Purity (Typical) | ≥97% | [1][3] |

| Storage Conditions | 4°C, protect from light | [3] |

Spectroscopic Data (Predicted and Experimental)

While exhaustive experimental spectra are not publicly cataloged, data can be inferred from closely related structures and computational models. The following table provides predicted chemical shifts for ¹H and ¹³C NMR, which are critical for reaction monitoring and structural confirmation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | ~7.5-7.8 (s, 1H, Py-H) | The proton at C6 is deshielded by the adjacent nitrogen and the ester group. |

| ~6.5-6.8 (s, 1H, Py-H) | The proton at C3 is in a more electron-rich environment. | |

| ~5.0-6.0 (br s, 4H, -NH₂) | The protons of the two amino groups are typically broad and their shift is solvent-dependent. | |

| ~3.8-3.9 (s, 3H, -OCH₃) | Typical shift for a methyl ester. | |

| ¹³C NMR | ~166-168 (C=O) | Carbonyl carbon of the methyl ester. |

| ~150-155 (Py-C) | Pyridine ring carbons adjacent to nitrogen. | |

| ~135-145 (Py-C) | Quaternary pyridine carbons bearing the amino groups. | |

| ~110-120 (Py-C) | Pyridine ring carbons. | |

| ~52-53 (-OCH₃) | Methyl carbon of the ester. |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.[4][5][6]

Synthesis of this compound

The synthesis of this compound is a critical process that enables its use as a versatile intermediate. A common and effective strategy involves the reduction of a dinitro or a nitro-amino precursor. The following protocol outlines a representative synthetic approach.

Rationale for Synthetic Strategy

The chosen synthetic route leverages the well-established chemistry of nitro group reduction. Starting with a commercially available nitropyridine derivative, the introduction of the second nitro group or an amino group followed by nitration sets the stage for the key transformation. Catalytic hydrogenation is the preferred method for the reduction of the nitro groups to amines due to its high efficiency, clean conversion, and relatively mild reaction conditions. This method avoids the use of harsh reducing agents that could potentially react with the ester functionality.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of nitropyridines.[7]

Step 1: Preparation of the Precursor (e.g., Methyl 4-amino-5-nitropicolinate)

The synthesis often commences with a suitable precursor like methyl 4-amino-5-nitropicolinate. This precursor can be synthesized from less complex starting materials through nitration and esterification reactions.

Step 2: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the nitro-containing precursor (e.g., Methyl 4-amino-5-nitropicolinate) in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application in Drug Discovery: A Gateway to Imidazo[4,5-b]pyridines

The primary value of this compound in drug discovery lies in its role as a key precursor for the synthesis of the imidazo[4,5-b]pyridine scaffold. This heterocyclic system is a bioisostere of purine and is found in numerous biologically active compounds, including potent kinase inhibitors.[8][9]

The Strategic Importance of Imidazo[4,5-b]pyridines

The structural similarity of imidazo[4,5-b]pyridines to endogenous purines allows them to interact with the ATP-binding sites of various kinases.[8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that can selectively inhibit specific kinases, it is possible to develop targeted therapies with improved efficacy and reduced side effects. The imidazo[4,5-b]pyridine core provides a rigid and well-defined scaffold that can be functionalized at multiple positions to achieve desired potency and selectivity.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The vicinal diamino functionality of this compound is perfectly poised for cyclization reactions to form the imidazole ring of the imidazo[4,5-b]pyridine system.

The following workflow illustrates the general procedure for the synthesis of an imidazo[4,5-b]pyridine derivative from this compound and an appropriate aldehyde.

Caption: General workflow for the synthesis of Imidazo[4,5-b]pyridine derivatives.

Detailed Protocol:

-

Reactant Combination: In a round-bottom flask, dissolve this compound and a substituted aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. In some cases, an oxidizing agent like sodium metabisulfite or air is used to facilitate the aromatization of the newly formed imidazole ring.

-

Work-up and Isolation: After cooling, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired imidazo[4,5-b]pyridine derivative.

This cyclization reaction is a powerful method for rapidly accessing a diverse library of imidazo[4,5-b]pyridine compounds by simply varying the substituted aldehyde used in the reaction.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value intermediate for the synthesis of medicinally relevant compounds. Its straightforward synthesis and the strategic positioning of its functional groups make it an ideal starting material for the construction of the imidazo[4,5-b]pyridine scaffold, which is a cornerstone in the development of targeted therapies such as kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Natural Products Analysis. IntechOpen. [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

NIH National Center for Biotechnology Information. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Characterization of 4,4′,-diaminodiphenylmethane Schiff bases. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H9N3O2 | CID 66997018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 4,5-diaminopicolinate

Introduction

Methyl 4,5-diaminopicolinate is a substituted pyridine derivative with a chemical structure that suggests its potential utility as a building block in medicinal chemistry and materials science.[1][2] Its diamino-substituted aromatic ring and methyl ester functionality offer multiple reaction sites for the synthesis of more complex molecules. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount for its effective use, from reaction setup and purification to formulation and long-term storage.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Recognizing the current absence of extensive public data on these properties, this document emphasizes robust experimental protocols and the underlying scientific principles, empowering researchers to generate reliable data tailored to their specific applications.

I. Solubility Profile: A Foundation for Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and processability. The presence of both amino and ester groups in this compound suggests a nuanced solubility behavior that will be highly dependent on the solvent's polarity and proticity.

Anticipated Solubility Characteristics

Based on its molecular structure (C₇H₉N₃O₂), which includes two basic amino groups and a polar methyl ester, we can predict the following general solubility trends:[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The amino groups can form hydrogen bonds with protic solvents, suggesting moderate to good solubility. Aqueous solubility is likely to be pH-dependent, increasing in acidic conditions due to the protonation of the amino groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polar nature of the molecule.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a reliable technique that allows a compound to reach its saturation point in a given solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity, >97%)[2]

-

A selection of analytical grade solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO))

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[4][5] A pre-established calibration curve of this compound in each solvent is required for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in mg/mL and mol/L.

Data Presentation:

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Experimental Value | Experimental Value |

| 0.1 N HCl | 25 | Experimental Value | Experimental Value |

| PBS (pH 7.4) | 37 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

II. Stability Profile: Ensuring Integrity and Shelf-Life

Assessing the chemical stability of a compound is a critical step in drug development and chemical research. Stability studies expose the compound to various stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Potential Degradation Pathways

The chemical structure of this compound suggests susceptibility to the following degradation pathways:

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid (4,5-diaminopicolinic acid) and methanol.

-

Oxidation: The electron-rich diamino-substituted pyridine ring can be prone to oxidation, particularly in the presence of oxidizing agents, light, or trace metals. This can lead to the formation of N-oxides or other oxidative degradation products.[6] Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation can lead to the formation of nitro- and N-oxide derivatives.[6]

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common pathway for aromatic compounds.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to generate potential degradation products for analytical method development. These studies should be conducted according to established guidelines such as those from the International Council for Harmonisation (ICH).[7][8]

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers (for temperature, humidity, and light)

-

pH meter

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector for peak purity analysis and identification of degradation products.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of the mass of any degradation products.

-

Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Identify and characterize any significant degradation products.

Visualizing the Stability Testing Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific public data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to generate this critical information. The detailed protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies offer a robust starting point for any research or development program involving this compound. By systematically evaluating these physicochemical properties, scientists can ensure the reliable and effective application of this compound in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66997018, this compound. Retrieved from [Link].

-

Lepori, L. et al. (2020). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 1773-1780. Retrieved from [Link].

-

Ferey, L. et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 838-846. Retrieved from [Link].

-

National Pharmaceutical Regulatory Agency (NPRA) (n.d.). Guideline for Stability Data. Retrieved from [Link].

-

European Medicines Agency (EMA) (2003). Committee for Proprietary Medicinal Products (CPMP) Guideline on Stability Testing. Retrieved from [Link].

-

ResearchGate (n.d.). Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). Retrieved from [Link].

-

Angene International Limited (n.d.). This compound|CAS 850689-13-3. Retrieved from [Link].

-

Tsilikas, K. et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules, 26(22), 7006. Retrieved from [Link].

-

ResearchGate (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link].

-

Wang, Y. et al. (2024). Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment. Toxics, 12(7), 534. Retrieved from [Link].

-

Zhang, L. et al. (2022). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Molecules, 27(1), 219. Retrieved from [Link].

-

Pérez-Estrada, L. A. et al. (2005). Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. Environmental Science & Technology, 39(21), 8300-8306. Retrieved from [Link].

-

University of Rochester, Department of Chemistry (n.d.). Solvents and Polarity. Retrieved from [Link].

-

Bilkova, A. et al. (2015). Rapid Enzymatic Method for Pectin Methyl Esters Determination. Food Technology and Biotechnology, 53(3), 280-285. Retrieved from [Link].

Sources

- 1. This compound | C7H9N3O2 | CID 66997018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. npra.gov.my [npra.gov.my]

- 8. ema.europa.eu [ema.europa.eu]

The Versatile Heterocyclic Scaffolding of Methyl 4,5-diaminopicolinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of a Pre-functionalized Pyridine Core

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a privileged position due to their prevalence in biologically active molecules and functional materials. Methyl 4,5-diaminopicolinate, a diaminopyridine derivative, has emerged as a particularly advantageous building block. Its strategic pre-functionalization, featuring vicinal amino groups and a methyl ester on a pyridine core, offers a unique combination of reactivity and structural control, enabling the efficient construction of complex fused heterocyclic systems. This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties & Structural Attributes

This compound is a solid at room temperature with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1][2][3] Its structure is characterized by a pyridine ring substituted with two amino groups at the 4- and 5-positions and a methyl carboxylate group at the 2-position.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃O₂ | [1][2][3] |

| Molecular Weight | 167.17 g/mol | [2][3] |

| CAS Number | 850689-13-3 | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [2] |

| SMILES | O=C(OC)C1=NC=C(N)C(N)=C1 | [2] |

The arrangement of the functional groups is key to its utility. The ortho-diamino configuration is a classical precursor for the formation of five-membered heterocyclic rings, most notably imidazoles, through condensation reactions. The pyridine nitrogen and the methyl ester offer additional sites for modification, providing a rich chemical canvas for derivatization.

Synthesis of this compound: A Practical Approach

While commercially available from various suppliers, an in-house synthesis of this compound can be a cost-effective option for large-scale applications. A common and effective strategy involves the reduction of a corresponding dinitro-picolinate precursor. This multi-step synthesis requires careful execution and adherence to safety protocols.

Experimental Protocol: Synthesis via Dinitro Precursor

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Dinitration of a suitable picolinic acid derivative.

-

The synthesis typically begins with a commercially available substituted picolinic acid. The specific starting material will dictate the initial steps to introduce the nitro groups at the 4 and 5 positions. This often involves electrophilic nitration reactions using a mixture of nitric acid and sulfuric acid. Careful temperature control is crucial during this exothermic process to prevent side reactions and ensure safety.

Step 2: Esterification of the dinitropicolinic acid.

-

The resulting 4,5-dinitropicolinic acid is then esterified to the methyl ester. A common method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Step 3: Reduction of the dinitro compound to this compound.

-

The final and critical step is the reduction of the two nitro groups to amino groups. A variety of reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.

-

Reagents and Equipment:

-

Methyl 4,5-dinitropicolinate

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol or Ethanol

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

In a pressure-resistant hydrogenation vessel, dissolve Methyl 4,5-dinitropicolinate in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.

-

Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen and/or by thin-layer chromatography (TLC).

-

Once the reaction is complete (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

-

-

Characterization and Spectroscopic Data

Accurate characterization of this compound is essential to confirm its identity and purity before its use in subsequent reactions. The following are expected spectroscopic data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information on the chemical environment of the protons. Expected signals would include a singlet for the methyl ester protons, distinct signals for the aromatic protons on the pyridine ring, and broad signals for the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 168.08.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=C/C=N stretches of the aromatic ring.

The Core Reactivity: A Gateway to Fused Heterocyclic Systems

The primary utility of this compound lies in its ability to undergo condensation reactions with bifunctional electrophiles to construct fused heterocyclic systems. The vicinal diamino groups are the key reactive sites for these transformations.

Synthesis of Imidazo[4,5-b]pyridines: The Phillips Condensation and its Variations

The most common application of this compound is in the synthesis of imidazo[4,5-b]pyridines, a scaffold found in numerous biologically active compounds.[4] This is typically achieved through a Phillips condensation reaction or a variation thereof.

The condensation with a carboxylic acid introduces a substituent at the 2-position of the resulting imidazo[4,5-b]pyridine ring.

Figure 1: General workflow for the synthesis of imidazo[4,5-b]pyridines from this compound and a carboxylic acid.

Experimental Protocol: Synthesis of Methyl 2-Aryl-3H-imidazo[4,5-b]pyridine-6-carboxylate

This protocol provides a general procedure for the condensation with an aromatic carboxylic acid.

-

Reagents and Equipment:

-

This compound

-

Aryl carboxylic acid (e.g., benzoic acid)

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

-

Round-bottom flask with a reflux condenser

-

Heating mantle and magnetic stirrer

-

Ice bath

-

Ammonium hydroxide solution

-

-

Procedure:

-

In a round-bottom flask, combine this compound and the aryl carboxylic acid (typically in a 1:1.1 molar ratio).

-

Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. The reagent often serves as both the solvent and the catalyst.

-

Heat the reaction mixture with stirring to a temperature typically ranging from 120 to 160 °C. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide, while cooling in an ice bath. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

-

Condensation with aldehydes, followed by an oxidative step, also yields 2-substituted imidazo[4,5-b]pyridines.

Figure 2: Reaction pathway for the synthesis of imidazo[4,5-b]pyridines from this compound and an aldehyde.

Experimental Protocol: Synthesis of Methyl 2-Aryl-3H-imidazo[4,5-b]pyridine-6-carboxylate from an Aldehyde

-

Reagents and Equipment:

-

This compound

-

Aryl aldehyde (e.g., benzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidant

-

Solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

Round-bottom flask with a reflux condenser

-

Heating mantle and magnetic stirrer

-

-

Procedure:

-

Dissolve this compound in a suitable solvent such as DMSO or DMF in a round-bottom flask.

-

Add the aryl aldehyde (typically 1.0-1.2 equivalents) to the solution.

-

Add the oxidant, such as sodium metabisulfite (often used in slight excess).

-

Heat the reaction mixture, typically to a temperature between 100 and 140 °C, and stir for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Synthesis of Other Fused Heterocycles

The versatility of this compound extends beyond the synthesis of imidazopyridines. Its reaction with other bifunctional electrophiles can lead to a variety of other fused heterocyclic systems, such as triazoles and pyrazines, further expanding its utility in the synthesis of diverse molecular architectures. For instance, reaction with 1,2-dicarbonyl compounds like glyoxal can lead to the formation of pyrazino[2,3-b]pyridines.

Applications in Drug Discovery and Materials Science

The imidazo[4,5-b]pyridine core, readily accessible from this compound, is a "privileged structure" in medicinal chemistry. This scaffold is found in a wide range of therapeutic agents with diverse biological activities, including:

-

Anticancer agents: Many imidazopyridine derivatives have shown potent activity against various cancer cell lines.[2]

-

Antimicrobial agents: The scaffold is present in compounds with antibacterial and antifungal properties.[4]

-

Kinase inhibitors: The structural features of imidazopyridines make them suitable for targeting the ATP-binding site of various kinases, which are crucial targets in cancer and inflammatory diseases.

-

GABA-A receptor modulators: Certain imidazopyridines are known to interact with the central nervous system.

In materials science, the rigid, planar structure of the fused heterocyclic systems derived from this compound, combined with the potential for further functionalization, makes them attractive candidates for the development of:

-

Organic light-emitting diodes (OLEDs): The extended π-systems can be tuned to exhibit desired photophysical properties.

-

Organic semiconductors: The ability to form ordered structures through intermolecular interactions is beneficial for charge transport.

-

Fluorescent sensors: The electronic properties of the heterocyclic core can be modulated to respond to specific analytes.

Conclusion: A Building Block of Strategic Importance

This compound is a highly valuable and versatile heterocyclic building block. Its pre-functionalized nature provides a direct and efficient route to a variety of fused heterocyclic systems, most notably the medicinally important imidazo[4,5-b]pyridine scaffold. The synthetic protocols outlined in this guide, along with an understanding of its core reactivity, provide a solid foundation for researchers to explore the full potential of this strategic molecule in the design and synthesis of novel compounds for a wide range of applications in drug discovery and materials science. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the development of novel functional molecules with significant societal impact.

References

- Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Kaur, H., et al. (2017).

-

National Center for Biotechnology Information. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubChem. Retrieved from [Link]

Sources

The Differential Reactivity of Amino Groups in Methyl 4,5-diaminopicolinate: A Technical Guide for Strategic Functionalization

Abstract